molecular formula C8H7F3N2O3S B13409279 1H-Benzo[d]imidazole trifluoromethanesulfonate

1H-Benzo[d]imidazole trifluoromethanesulfonate

Cat. No.: B13409279
M. Wt: 268.22 g/mol
InChI Key: IWYHWZTYVNIDAE-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazole trifluoromethanesulfonate is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazole trifluoromethanesulfonate typically involves the reaction of benzimidazole with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[d]imidazole trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzimidazole derivatives with different functional groups, while oxidation and reduction reactions can modify the benzimidazole ring itself .

Comparison with Similar Compounds

Uniqueness: 1H-Benzo[d]imidazole trifluoromethanesulfonate is unique due to the presence of both the benzimidazole ring and the trifluoromethanesulfonate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H7F3N2O3S

Molecular Weight

268.22 g/mol

IUPAC Name

1H-benzimidazole;trifluoromethanesulfonic acid

InChI

InChI=1S/C7H6N2.CHF3O3S/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)8(5,6)7/h1-5H,(H,8,9);(H,5,6,7)

InChI Key

IWYHWZTYVNIDAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=N2.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

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